Ethyl 2-cyano-5-fluorobenzoate
Overview
Description
Ethyl 2-cyano-5-fluorobenzoate is a chemical compound with the molecular formula C10H8FNO2 . It has an average mass of 193.174 Da and a monoisotopic mass of 193.053909 Da .
Synthesis Analysis
The synthesis of Ethyl 2-cyano-5-fluorobenzoate involves a reaction between zinc cyanide and ethyl 2-bromo-5-fluorobenzoate in DMF, with the addition of Pd2(dba)3 and triphenyl phosphine . The reaction mixture is stirred at 130°C under a nitrogen atmosphere for 4 hours .Molecular Structure Analysis
The molecular structure of Ethyl 2-cyano-5-fluorobenzoate consists of 10 carbon atoms, 8 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms . Further details about the bond lengths and angles can be obtained by performing a detailed spectroscopic analysis .Physical And Chemical Properties Analysis
Ethyl 2-cyano-5-fluorobenzoate has physical and chemical properties such as molecular weight, density, boiling point, melting point, flash point, structural formula, and molecular formula . More specific properties like bond length and bond angle can be determined through detailed spectroscopic studies .Scientific Research Applications
Continuous-Flow Processes in Pharmaceutical Synthesis
Ethyl 2-cyano-5-fluorobenzoate is involved in the synthesis of pharmaceutical intermediates, such as floxacin derivatives, through continuous-flow processes. This approach offers advantages like higher yields, reduced reaction times, and enhanced safety over traditional batch processes (Guo, Yu, & Su, 2020).
Structural Studies and Crystallography
The compound has been studied for its crystal structure, contributing to a deeper understanding of molecular interactions and packing in solid-state chemistry. For example, the crystal structure of a related compound, highlighting intramolecular and intermolecular hydrogen bonds, provides insights into the compound's reactivity and potential applications (Dehua & Xiaoyan, 2008).
Synthesis of Antitumor Agents
Ethyl 2-cyano-5-fluorobenzoate is a precursor in the synthesis of amino acid ester derivatives containing 5-fluorouracil, demonstrating significant antitumor activity against various cancer cell lines. This highlights its role in the development of new chemotherapeutic agents (Xiong et al., 2009).
Development of Thromboxane Receptor Antagonists
The compound is utilized in the synthesis of thromboxane receptor antagonists, showcasing the importance of ethyl 2-cyano-5-fluorobenzoate in creating medications that can manage thrombotic diseases (D. C. W. and C. Mason, 1998).
Radiotracer Development for PET Imaging
Ethyl 2-cyano-5-fluorobenzoate serves as a precursor in the development of radiotracers for positron emission tomography (PET) imaging, aiding in the diagnosis and monitoring of diseases (Greguric et al., 2009).
Future Directions
The future directions of research involving Ethyl 2-cyano-5-fluorobenzoate could involve its use in the synthesis of new pharmaceutical compounds. Given the interest in heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector , Ethyl 2-cyano-5-fluorobenzoate could potentially be used in the development of new therapeutic agents.
properties
IUPAC Name |
ethyl 2-cyano-5-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-2-14-10(13)9-5-8(11)4-3-7(9)6-12/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZSRWKQXUGYBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyano-5-fluorobenzoate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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